molecular formula C34H35N3O2 B11671300 1-(Adamantane-1-carbonyl)-2-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile CAS No. 1217812-47-9

1-(Adamantane-1-carbonyl)-2-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile

Cat. No.: B11671300
CAS No.: 1217812-47-9
M. Wt: 517.7 g/mol
InChI Key: FEBMZPZUJDRZHV-UHFFFAOYSA-N
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Description

1-(Adamantane-1-carbonyl)-2-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile is a complex organic compound that features a unique combination of adamantane, pyrroloquinoline, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantane-1-carbonyl)-2-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile typically involves multi-step organic reactions. The key steps may include:

  • Formation of the adamantane-1-carbonyl intermediate.
  • Coupling of the adamantane intermediate with a pyrroloquinoline derivative.
  • Introduction of the phenyl group with propan-2-yloxy substituent.
  • Final cyclization and nitrile formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantane-1-carbonyl)-2-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl and pyrroloquinoline groups may undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific molecular pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Adamantane-1-carbonyl)-2-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds with similar adamantane structures.

    Pyrroloquinoline derivatives: Compounds with similar pyrroloquinoline cores.

    Phenyl derivatives: Compounds with similar phenyl groups.

Uniqueness

1-(Adamantane-1-carbonyl)-2-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile is unique due to its combination of these three distinct structural motifs, which may confer unique chemical and biological properties.

Properties

CAS No.

1217812-47-9

Molecular Formula

C34H35N3O2

Molecular Weight

517.7 g/mol

IUPAC Name

1-(adamantane-1-carbonyl)-2-(4-propan-2-yloxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C34H35N3O2/c1-21(2)39-27-10-7-26(8-11-27)30-31(32(38)33-16-22-13-23(17-33)15-24(14-22)18-33)37-28-6-4-3-5-25(28)9-12-29(37)34(30,19-35)20-36/h3-12,21-24,29-31H,13-18H2,1-2H3

InChI Key

FEBMZPZUJDRZHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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